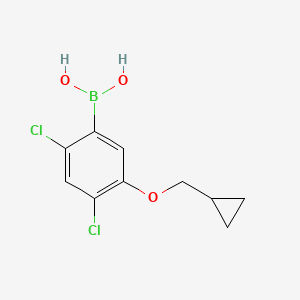

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2,4-dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BCl2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKQIQOCKXOOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681692 | |

| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-91-2 | |

| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid has emerged as a valuable and versatile building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms, a cyclopropylmethoxy group, and a reactive boronic acid moiety, offers a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of this reagent, detailing its synthesis, physicochemical properties, and strategic applications in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. Emphasis is placed on the rationale behind its use in drug design, supported by established protocols and characterization data to empower researchers in leveraging this compound for the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of organic molecules, including many commercial drugs. The ability to introduce substituted aryl motifs with high fidelity and functional group tolerance has made boronic acids indispensable tools for medicinal chemists in lead discovery and optimization.

The specific substitution pattern of this compound imparts a unique set of characteristics to the molecule. The chlorine atoms can influence the electronic nature of the aromatic ring and provide sites for further functionalization or metabolic blocking. The cyclopropylmethoxy group is a recognized motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate lipophilicity. The boronic acid functional group serves as the reactive handle for palladium-catalyzed cross-coupling reactions, enabling its incorporation into a larger molecular scaffold.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of the resulting products.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁BCl₂O₃ | [1] |

| Molecular Weight | 260.91 g/mol | [1] |

| CAS Number | 1256354-91-2 | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Purity | Commercially available with ≥96% purity | [1] |

| Storage | Recommended to be stored refrigerated | [1] |

Structural Diagram:

Caption: Structure of this compound.

Synthesis and Handling

-

Synthesis of a Dichlorinated Phenol Intermediate: This could potentially start from a commercially available dichlorinated aniline or nitrobenzene derivative, followed by diazotization and hydrolysis to yield the corresponding phenol.

-

Etherification of the Phenol: The hydroxyl group of the dichlorinated phenol would then be etherified using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) under basic conditions.

-

Borylation of the Aryl Ring: The final step would involve the introduction of the boronic acid moiety. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester (e.g., trimethyl borate or triisopropyl borate) and subsequent hydrolysis, or through a palladium-catalyzed borylation reaction.

Conceptual Synthetic Workflow:

Caption: A plausible synthetic pathway to the target boronic acid.

Handling and Storage: Boronic acids are generally stable solids but can be prone to dehydration to form boroxines, particularly upon heating. It is recommended to store this compound in a cool, dry place, and for long-term storage, refrigeration is advised[1]. As with all chemical reagents, appropriate personal protective equipment should be worn when handling this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.

Reaction Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) species.

-

Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling:

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular substrate pair.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2,4-dichloro-5-(cyclopropylmethoxy)phenyl moiety into a drug candidate can be a strategic decision to modulate its pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The cyclopropyl group is known to be resistant to oxidative metabolism, and its placement as a methoxy ether can block potential sites of metabolic attack on the phenyl ring. The chlorine atoms can also serve as metabolic blockers.

-

Lipophilicity and Solubility: The cyclopropylmethoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Engagement: The specific steric and electronic profile of this substituted phenyl ring can influence how a molecule binds to its biological target, potentially leading to improved potency and selectivity.

While specific examples of marketed drugs containing the 2,4-dichloro-5-(cyclopropylmethoxy)phenyl fragment are not readily identifiable, this building block is of significant interest to medicinal chemists for the synthesis of novel compounds for a wide range of therapeutic targets. Its utility is evident in the patent literature where it is used as a key intermediate in the synthesis of compounds for various indications.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Spectral Features:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the protons of the cyclopropyl ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chlorine and boronic acid substituents. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum would show resonances for all ten carbon atoms in the molecule. The carbon attached to the boron atom often exhibits a broad signal.

-

¹¹B NMR: The boron-11 NMR spectrum would show a characteristic signal for the boronic acid group.

Conclusion

This compound is a highly functionalized building block that offers significant potential for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a reactive boronic acid handle, a metabolically robust cyclopropylmethoxy group, and two chlorine atoms provides medicinal chemists with a valuable tool for modulating the properties of lead compounds. A thorough understanding of its synthesis, handling, and reactivity in Suzuki-Miyaura cross-coupling reactions is essential for its effective application in the development of the next generation of therapeutic agents.

References

Sources

A Comprehensive Technical Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid: Properties and Applications in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid, a versatile building block with significant applications in medicinal chemistry. We will explore its structural features, physicochemical characteristics, and provide insights into its synthesis and role in the development of novel therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a substituted arylboronic acid that has garnered interest in the field of drug discovery due to its unique combination of functional groups. The presence of two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid moiety makes it a valuable synthon for introducing specific structural motifs into target molecules.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 918524-64-0 |

| Molecular Formula | C₁₀H₁₁BCl₂O₃[1] |

| Molecular Weight | 260.91 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 135-145 °C |

| Purity | ≥95% |

| Solubility | Soluble in Methanol, Dichloromethane; Slightly soluble in water |

The Strategic Importance of the Cyclopropylmethoxy Moiety in Medicinal Chemistry

The inclusion of a cyclopropyl group, often as part of a cyclopropylmethoxy substituent, is a deliberate strategy in modern drug design. The cyclopropyl ring offers several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.[2]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific, biologically active conformation, potentially increasing its binding affinity to the target protein.[3]

-

Lipophilicity Modulation: The cyclopropyl group can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl or a vinyl group, allowing for the optimization of a compound's properties while maintaining its overall shape and size.[3]

The methoxy linker provides a degree of flexibility and can also influence the electronic properties of the phenyl ring.

Synthesis of Substituted Phenylboronic Acids

-

Grignard Reagent Formation: The synthesis typically starts from a corresponding substituted bromobenzene. This is reacted with magnesium metal in an ethereal solvent (such as tetrahydrofuran or diethyl ether) to form a Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures.[4]

-

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed, typically under acidic conditions, to yield the desired phenylboronic acid.[4]

Diagram: General Synthesis of Phenylboronic Acids via Grignard Reaction

Caption: General synthetic route to substituted phenylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

In a typical Suzuki-Miyaura coupling, the substituted phenylboronic acid is reacted with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and depends on the specific substrates being coupled.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Spectroscopic Data

While specific, high-resolution NMR spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the methine and methylene protons of the cyclopropyl ring. The chemical shifts and coupling constants of these signals would provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for each of the ten carbon atoms in the molecule, including the two carbons attached to chlorine, the carbon bearing the boronic acid group, and the carbons of the cyclopropylmethoxy substituent.

Safety and Handling

Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6][7] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern, particularly the presence of the metabolically robust and conformationally rigidifying cyclopropylmethoxy group, makes it an attractive component for the synthesis of novel drug candidates. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction further solidifies its importance in the construction of complex molecular architectures. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective application in the laboratory.

References

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Carl Roth GmbH + Co. KG. (n.d.).

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.

- Silva, F. A., et al. (2020).

- Sigma-Aldrich. (n.d.).

- Royal Society of Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.

- BLDpharm. (n.d.). 1824647-98-4|(2-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid.

- Chemdox. (n.d.).

- Wiley-VCH. (n.d.).

- ResearchGate. (2025). Design and discovery of boronic acid drugs.

- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Sigma-Aldrich. (2025).

- The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.

- ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in....

- ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.

- The Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)

- Fluorochem. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 1256354-91-2 this compound.

Sources

- 1. This compound | 1256354-91-2 [sigmaaldrich.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.chemdox.com [sds.chemdox.com]

A Technical Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the synthetic chemist's toolkit, substituted phenylboronic acids have emerged as indispensable building blocks. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction has become a cornerstone in the synthesis of complex organic molecules, including a multitude of approved drugs and clinical candidates.

This guide provides an in-depth technical overview of 2,4-dichloro-5-(cyclopropylmethoxy)phenylboronic acid (CAS Number: 1256354-91-2), a specialized reagent poised for significant applications in medicinal chemistry. Its unique substitution pattern—featuring two chlorine atoms, a cyclopropylmethoxy group, and the reactive boronic acid moiety—offers a compelling combination of structural features for the synthesis of novel therapeutics. The dichloro substitution provides metabolic stability and can modulate the electronic properties of the phenyl ring, while the cyclopropylmethoxy group is a recognized motif in medicinal chemistry for its ability to improve metabolic stability and target engagement.

This document will delve into the physicochemical properties, a detailed proposed synthesis, and a thorough exploration of the potential applications of this compound in drug development, with a focus on its role in constructing complex molecular architectures.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1256354-91-2 | |

| Molecular Formula | C₁₀H₁₁BCl₂O₃ | |

| Molecular Weight | 260.91 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge of phenylboronic acids |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO; limited solubility in water (predicted). | [1] |

| Storage | Refrigerated, under an inert atmosphere. |

The structural features of this compound are key to its utility:

-

Dichlorophenyl Core: The two chlorine atoms on the phenyl ring serve multiple purposes. They can act as metabolic blockers, preventing enzymatic degradation at those positions and thereby increasing the in vivo half-life of a drug molecule. Furthermore, their electron-withdrawing nature can influence the pKa of the boronic acid and the reactivity of the phenyl ring in cross-coupling reactions.

-

Cyclopropylmethoxy Group: The cyclopropyl moiety is a well-established bioisostere for larger or more metabolically labile groups. Its inclusion can enhance binding affinity to target proteins and improve metabolic stability by shielding adjacent functional groups from enzymatic attack.

-

Boronic Acid Moiety: This functional group is the cornerstone of the molecule's reactivity, enabling its participation in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in bioactive molecules.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-2,4-dichloro-5-nitrobenzene

-

To a solution of 2,4-dichloro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and (bromomethyl)cyclopropane (1.2 eq).

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(cyclopropylmethoxy)-2,4-dichloro-5-nitrobenzene.

Step 2: Synthesis of 5-(Cyclopropylmethoxy)-2,4-dichloroaniline

-

To a suspension of 1-(cyclopropylmethoxy)-2,4-dichloro-5-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-(cyclopropylmethoxy)-2,4-dichloroaniline.

Step 3: Synthesis of 1-Bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene

-

Dissolve 5-(cyclopropylmethoxy)-2,4-dichloroaniline (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Add the diazonium salt solution to the copper(I) bromide solution at 0 °C and then warm to room temperature and stir for 2-3 hours.

-

Extract the reaction mixture with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography to yield 1-bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene.

Step 4: Synthesis of this compound

-

Dissolve 1-bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C, then add triisopropyl borate (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (2M) and stir for 1 hour.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound.

Applications in Drug Development: A Keystone for Novel Molecular Architectures

The true value of this compound lies in its potential as a strategic building block for the synthesis of complex, biologically active molecules. Its utility is best understood through the lens of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a workhorse in medicinal chemistry for the construction of biaryl and heteroaryl-aryl linkages.[1]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential Therapeutic Areas and Target Classes

Given its structural features, this compound is a prime candidate for the synthesis of inhibitors targeting a range of protein classes, including:

-

Kinase Inhibitors: Many kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. The dichlorophenyl moiety can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of kinases, while the cyclopropylmethoxy group can enhance selectivity and improve pharmacokinetic properties.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The biaryl scaffolds accessible through this boronic acid can serve as templates for the development of novel GPCR agonists or antagonists.

-

Enzyme Inhibitors: A wide array of enzymes, including proteases and phosphodiesterases, can be targeted by small molecules featuring biaryl motifs. The specific substitution pattern of the title compound can be leveraged to achieve potent and selective inhibition.

Self-Validating Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol describes a general, self-validating system for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium(II) acetate (0.02 eq)

-

Triphenylphosphine (0.08 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The success of this reaction can be validated by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy and mass spectrometry, to confirm the structure and purity of the product.

Conclusion: A Valuable Asset for Advancing Drug Discovery Pipelines

This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a metabolically robust dichlorophenyl core, a beneficial cyclopropylmethoxy moiety, and the synthetically tractable boronic acid functional group makes it an attractive starting material for the synthesis of a wide range of novel and complex molecular architectures. The ability to readily participate in the robust and reliable Suzuki-Miyaura cross-coupling reaction further solidifies its position as a key reagent for the construction of biaryl-containing drug candidates. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the discovery and development of the next generation of medicines.

References

-

Sigma-Aldrich. Safety Data Sheet: Phenylboronic acid D5. Carl ROTH; [2024-09-07]. Available from: [Link]

-

Wikipedia. Phenylboronic acid. Wikimedia Foundation; [updated 2023 Dec 27; cited 2024 Jan 23]. Available from: [Link]

-

Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. Chemdox; 2025-06-10. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. Carl ROTH; [cited 2024 Jan 23]. Available from: [Link]

-

Wiley-VCH. Supporting Information. Wiley Online Library; [cited 2024 Jan 23]. Available from: [Link]

-

PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. National Center for Biotechnology Information; [cited 2024 Jan 23]. Available from: [Link]

-

Grokipedia. Phenylboronic acid. Grokipedia; [cited 2024 Jan 23]. Available from: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications; [cited 2024 Jan 23]. Available from: [Link]

-

ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... ResearchGate; [cited 2024 Jan 23]. Available from: [Link]

-

Chemikart. 1256354-94-5 | 3-(t-Butyldimethylsilyloxy)-4-chloro-2.... Chemikart; [cited 2024 Jan 23]. Available from: [Link]

Sources

Spectroscopic Characterization of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid, a key building block in modern drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure data integrity.

Introduction

This compound (Molecular Formula: C₁₀H₁₁BCl₂O₃, Molar Mass: 260.91 g/mol ) is a substituted phenylboronic acid of significant interest in medicinal chemistry.[1] Phenylboronic acids and their derivatives are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in pharmacologically active compounds.[2] The unique substitution pattern of this molecule, featuring two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid moiety, imparts specific electronic and steric properties that are valuable for creating novel chemical entities.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. This guide provides the expected spectroscopic data and the methodologies to obtain them, ensuring a thorough understanding of the molecule's chemical identity.

Molecular Structure and Key Features

The structure of this compound presents several key features that will be reflected in its spectroscopic data. Understanding these is crucial for accurate data interpretation.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.

¹H NMR Spectroscopy

Expected Chemical Shifts and Couplings:

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the cyclopropylmethoxy group, and the hydroxyl protons of the boronic acid.

-

Aromatic Protons (δ 7.0-8.0 ppm): Two singlets are expected in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The proton ortho to the boronic acid group will likely appear at a higher chemical shift (downfield) due to the electron-withdrawing nature of the boronic acid.

-

Cyclopropylmethoxy Group (δ 0.4-4.0 ppm):

-

-OCH₂- (δ ~3.9 ppm): A doublet is expected for the methylene protons adjacent to the oxygen, coupled to the cyclopropyl methine proton.

-

Cyclopropyl Methine (-CH-) (δ ~1.3 ppm): A multiplet for the methine proton, coupled to the methylene protons of the cyclopropyl ring and the -OCH₂- protons.

-

Cyclopropyl Methylene (-CH₂-) (δ ~0.4 and ~0.6 ppm): Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

-

-

Boronic Acid Protons (-B(OH)₂) (δ 4.0-6.0 ppm, variable): A broad singlet is anticipated for the two hydroxyl protons. The chemical shift of this signal is highly dependent on the concentration, solvent, and water content.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field instrument.

-

Acquisition Parameters:

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1 second

-

Pulse width: 30°

-

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom will be broad and may be difficult to observe due to quadrupolar relaxation. The carbons attached to the chlorine and oxygen atoms will have characteristic chemical shifts.

-

Cyclopropylmethoxy Group (δ 5-75 ppm):

-

-OCH₂- (δ ~73 ppm): The methylene carbon adjacent to the oxygen.

-

Cyclopropyl Methine (-CH-) (δ ~12 ppm): The methine carbon of the cyclopropyl group.

-

Cyclopropyl Methylene (-CH₂-) (δ ~4 ppm): The methylene carbons of the cyclopropyl ring.

-

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Number of scans: 512 or more to achieve adequate signal-to-noise.

-

Acquisition time: ~1.5 seconds

-

Relaxation delay: 1-2 seconds

-

Pulse program: Proton-decoupled.

-

-

-

Data Processing: Apply a Fourier transform and phase correction. Reference the spectrum to the solvent peak.

Figure 2. General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight and elemental composition of a compound.

Expected Fragmentation Pattern:

For this compound, electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids.[2] The molecular ion peak [M-H]⁻ would be expected at m/z 259. The isotopic pattern will be characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The [M+2] and [M+4] peaks will have significant intensities, providing a definitive signature for a dichloro-substituted compound.

Experimental Protocol for LC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

-

LC-MS System:

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an additive like formic acid or ammonium hydroxide to promote ionization.[2]

-

Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

-

Data Acquisition: Acquire data in negative ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two chlorine atoms.

Figure 3. Workflow for LC-MS analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

O-H Stretch (Boronic Acid): A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[4][5]

-

C-H Stretch (Aromatic and Aliphatic):

-

Aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

Aliphatic C-H stretches from the cyclopropylmethoxy group will be observed just below 3000 cm⁻¹.

-

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong band is expected around 1350 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for FT-IR:

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: ATR or pellet press.

-

-

Data Acquisition:

-

Collect a background spectrum.

-

Place the sample on the ATR crystal or in the pellet holder and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value | Interpretation |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (2H, two s) | Protons on the disubstituted benzene ring. |

| -OCH₂- | δ ~3.9 ppm (2H, d) | Methylene protons of the cyclopropylmethoxy group. | |

| Cyclopropyl -CH- | δ ~1.3 ppm (1H, m) | Methine proton of the cyclopropyl group. | |

| Cyclopropyl -CH₂- | δ ~0.4, ~0.6 ppm (4H, two m) | Methylene protons of the cyclopropyl group. | |

| -B(OH)₂ | δ 4.0-6.0 ppm (2H, br s) | Hydroxyl protons of the boronic acid. | |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | Carbon framework of the benzene ring. |

| -OCH₂- | δ ~73 ppm | Methylene carbon of the cyclopropylmethoxy group. | |

| Cyclopropyl -CH- | δ ~12 ppm | Methine carbon of the cyclopropyl group. | |

| Cyclopropyl -CH₂- | δ ~4 ppm | Methylene carbons of the cyclopropyl group. | |

| MS (ESI-) | Molecular Ion | m/z 259 ([M-H]⁻) | Confirms the molecular weight. |

| Isotopic Pattern | [M+2] and [M+4] peaks | Confirms the presence of two chlorine atoms. | |

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad, strong) | Boronic acid hydroxyl groups. |

| B-O Stretch | ~1350 cm⁻¹ (strong) | Boron-oxygen bond. | |

| C-O Stretch | 1200-1250 cm⁻¹ (strong) | Ether linkage. |

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides the expected NMR, MS, and IR data, along with robust experimental protocols. By following these guidelines, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, providing a self-validating framework for the characterization of this and similar molecules.

References

- Comptes Rendus de l'Académie des Sciences. (n.d.). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid.

-

ChemBK. (n.d.). This compound. Retrieved from [https://www.chembk.com/en/chem/2,4-Dichloro-5-(cyclopropylMethoxy)phenylboronic acid]([Link] acid)

- Chemical Communications (RSC Publishing). (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

- Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.

- Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. doi: 10.4236/ajac.2021.123006.

- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)

- Wiley-VCH. (n.d.).

- ChemicalBook. (n.d.). Cyclopropylboronic acid(411235-57-9) 13C NMR spectrum.

- Wiley-VCH. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Dalton Transactions (RSC Publishing). (n.d.). Synthesis of sterically encumbered 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes [m-TerNPnCl]2, (Pn = P, As).

- Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Wiley-VCH. (n.d.). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines.

- ResearchGate. (2024). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095.

-

PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

- BLD Pharm. (n.d.). 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester.

Sources

- 1. chembk.com [chembk.com]

- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub: are you are robot? [sci-hub.fr]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural characteristics of substituted phenylboronic acids. This document synthesizes theoretical principles with established experimental insights to offer a detailed understanding of this compound's physicochemical attributes.

Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry and drug discovery. Their unique electronic properties and ability to form reversible covalent bonds with diols make them valuable pharmacophores. Boron-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have demonstrated significant clinical success, fueling further exploration into the therapeutic potential of novel boronic acid derivatives. The subject of this guide, this compound, represents a complex scaffold with multiple substitution patterns that are expected to significantly influence its three-dimensional structure, reactivity, and biological activity. An understanding of its molecular conformation is paramount for rational drug design and the development of structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₀H₁₁BCl₂O₃ and a molecular weight of 260.91 g/mol . The core of the molecule consists of a benzene ring substituted with two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid functional group [-B(OH)₂].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BCl₂O₃ | ChemBK |

| Molecular Weight | 260.91 g/mol | ChemBK |

| CAS Number | 1256354-91-2 | - |

| IUPAC Name | (2,4-dichloro-5-(cyclopropylmethoxy)phenyl)boronic acid | - |

The presence of electron-withdrawing chlorine atoms, a somewhat bulky and flexible cyclopropylmethoxy group, and the Lewis acidic boronic acid moiety creates a unique electronic and steric environment that dictates the molecule's preferred conformation.

Conformational Analysis: A Predictive Approach

Direct experimental data on the crystal structure of this compound is not publicly available at the time of this writing. However, a robust conformational analysis can be constructed based on extensive studies of structurally related substituted phenylboronic acids. The key factors governing the conformation of this molecule are the rotational barriers around the C-B and C-O bonds, and potential intramolecular interactions.

Orientation of the Boronic Acid Group

The boronic acid group's orientation relative to the phenyl ring is a critical conformational parameter. For many phenylboronic acids, two principal conformations are considered: one where the B(OH)₂ group is coplanar with the phenyl ring, and another where it is perpendicular. The coplanar arrangement allows for π-conjugation between the phenyl ring and the empty p-orbital of the boron atom, which is generally stabilizing. However, steric hindrance from ortho-substituents can force the boronic acid group out of the plane.

In the case of this compound, the chlorine atom at the 2-position introduces significant steric bulk. Computational studies on 2-substituted phenylboronic acids have shown that such ortho-substituents can lead to a non-coplanar arrangement of the boronic acid group to alleviate steric strain.[1][2]

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In ortho-substituted phenylboronic acids, a hydrogen bond can form between one of the hydroxyl groups of the boronic acid and the ortho-substituent. For instance, in 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond has been observed.[2][3] While chlorine is a less effective hydrogen bond acceptor than fluorine, the possibility of a weak intramolecular OH···Cl interaction in this compound cannot be entirely ruled out and would favor a specific orientation of the boronic acid group.

Conformation of the Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent also possesses conformational flexibility, primarily around the C-O and C-C bonds of the methoxy linker. The orientation of this group will be influenced by steric interactions with the adjacent chlorine atom at the 4-position and the boronic acid group at the 1-position. It is anticipated that the cyclopropylmethyl group will orient itself to minimize these steric clashes.

The following DOT graph illustrates the key rotational degrees of freedom and potential intramolecular interactions that define the conformational landscape of this compound.

Caption: Key factors influencing the conformation of the target molecule.

Experimental Methodologies for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of synthetic, crystallographic, and spectroscopic techniques would be employed.

Synthesis

The synthesis of substituted phenylboronic acids can be achieved through various methods. A common approach involves the reaction of a corresponding aryl halide with a borating agent, such as a trialkyl borate, in the presence of a strong base like n-butyllithium at low temperatures. A plausible synthetic route for the target molecule could start from a precursor molecule that already contains the dichloro and cyclopropylmethoxy substitutions on the phenyl ring.

A general procedure for the synthesis of a related compound, cyclopropylboronic acid, involves the reaction of cyclopropyl lithium with a boronic acid precursor.[4]

Experimental Protocol: Illustrative Synthesis of a Phenylboronic Acid

-

Preparation of the Grignard or Organolithium Reagent: The corresponding aryl halide (e.g., 1-bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene) is reacted with magnesium turnings (for Grignard) or an organolithium reagent (e.g., n-BuLi) in an anhydrous ether solvent under an inert atmosphere.

-

Borylation: The resulting Grignard or organolithium reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C).

-

Hydrolysis: The reaction mixture is then quenched with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester and yield the desired phenylboronic acid.

-

Purification: The crude product is then purified by extraction, followed by crystallization or column chromatography.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, offering definitive insights into the preferred conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction [5]

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing the structure and bonding within a molecule.

-

NMR Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The chemical shifts and coupling constants of the aromatic protons can give clues about the electronic effects of the substituents.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

¹¹B NMR: Is particularly useful for studying the boron center and can provide information about its coordination environment.[6]

-

-

IR Spectroscopy:

-

Provides information about the functional groups present in the molecule. Characteristic vibrational bands for the O-H stretch of the boronic acid, the C-Cl bonds, the C-O ether linkage, and the aromatic ring would be expected.[7]

-

Experimental Protocol: NMR and IR Spectroscopy [7]

-

NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectra are recorded on a high-field NMR spectrometer.

-

IR: The spectrum can be obtained from a solid sample (e.g., using a KBr pellet) or a solution, using a Fourier-transform infrared (FTIR) spectrometer.

The following DOT graph outlines a typical experimental workflow for the synthesis and characterization of the target molecule.

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Directions

While a definitive experimental structure of this compound remains to be determined, a comprehensive understanding of its likely molecular structure and conformation can be inferred from the extensive body of research on related substituted phenylboronic acids. The interplay of steric hindrance from the ortho-chloro substituent and potential intramolecular hydrogen bonding is expected to be the primary determinant of its three-dimensional shape.

Future work should focus on the synthesis and full experimental characterization of this compound. Single-crystal X-ray analysis, coupled with detailed NMR and IR spectroscopic studies and supported by high-level computational modeling, will provide a complete picture of its structural and electronic properties. Such knowledge is crucial for its potential application in drug discovery, where a precise understanding of molecular conformation is essential for designing effective and selective therapeutic agents.

References

-

ChemBK. This compound. [Link]

-

Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1259–1267. [Link]

-

Kavak, N., Akyuz, S., & Sundaraganesan, N. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. [Link]

-

Freitas, M. P., Silla, J. M., Cormanich, R. A., & Rittner, R. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed, 9, 1259-1267. [Link]

-

Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

- Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.

-

Semantic Scholar. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. [Link]

-

Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

- Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.

Sources

- 1. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 4. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid [comptes-rendus.academie-sciences.fr]

Methodological & Application

Application Notes: A Strategic Protocol for Suzuki-Miyaura Coupling of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid

Introduction: Navigating the Challenges of Dichloro-Substituted Arylboronic Acids in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoborane and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging substrate: 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid.

The presence of two chlorine substituents on the phenylboronic acid presents a unique set of challenges and opportunities. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step of the catalytic cycle.[2][3] Furthermore, the differential electronic environment of the two chloro-substituents may allow for regioselective coupling, a feature that can be exploited for the synthesis of complex, differentially functionalized biaryl products. This guide will delve into the mechanistic considerations and provide a robust, field-proven protocol to achieve successful and selective coupling with this substrate.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing reaction conditions.[4] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5][6]

-

Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[2][4]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[5][6]

The choice of catalyst, ligand, base, and solvent all play a critical role in the efficiency of each of these steps. For a substrate like this compound, the electron-withdrawing nature of the chloro-substituents can influence the reactivity of the boronic acid in the transmetalation step.

Experimental Workflow Visualization

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| This compound | 262.92 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |

| SPhos | 410.48 | 0.08 | 0.08 |

| K₃PO₄ | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 10 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 315 mg), and potassium phosphate (3.0 mmol, 637 mg).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg). Add these to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices

-

Aryl Halide Partner: An aryl bromide is chosen as the initial coupling partner due to its higher reactivity compared to an aryl chloride, providing a good starting point for establishing a successful protocol.

-

Boronic Acid Equivalents: A slight excess of the boronic acid (1.2 equivalents) is used to drive the reaction to completion and to account for any potential homocoupling or degradation of the boronic acid.

-

Catalyst System (Pd₂(dba)₃ / SPhos): The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for the coupling of challenging substrates, including aryl chlorides.[5] The bulky nature of the SPhos ligand promotes the reductive elimination step and stabilizes the palladium(0) species.

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[5]

-

Solvent System (Dioxane/Water): A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

-

Temperature (100 °C): Elevated temperatures are often necessary to promote the oxidative addition of aryl chlorides and to overcome the activation energy of the overall catalytic cycle.

Troubleshooting and Further Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient oxidative addition or transmetalation. Inactive catalyst. | Increase reaction temperature. Screen other ligands (e.g., XPhos, RuPhos). Use a stronger base (e.g., Cs₂CO₃). Ensure reagents and solvents are rigorously degassed. |

| Side Product Formation | Homocoupling of the boronic acid (Glaser coupling). Protodeboronation. | Decrease reaction temperature. Use a milder base (e.g., K₂CO₃). Ensure an inert atmosphere is maintained. |

| Regioselectivity Issues | Similar reactivity of the two chloro-substituents. | Modify the electronic nature of the coupling partner. Screen different catalyst/ligand combinations to exploit subtle steric and electronic differences. Lower the reaction temperature. |

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a pathway to novel and complex molecular architectures. While the presence of two chloro-substituents introduces challenges related to reactivity and selectivity, a carefully chosen catalyst system, appropriate base, and optimized reaction conditions can lead to successful outcomes. The protocol provided herein serves as a robust starting point for researchers and scientists in drug development and related fields. Further optimization and exploration of regioselective coupling strategies will undoubtedly unlock the full synthetic potential of this versatile building block.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

Royal Society of Chemistry. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(1), 220-225. [Link]

-

American Chemical Society. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

-

American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(20), 7324-7325. [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

-

Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3415-3426. [Link]

-

White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

-

Wiley Online Library. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Chemistry – A European Journal, 28(39), e202200593. [Link]

-

National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3296. [Link]

-

American Chemical Society. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

-

National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Using 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid to synthesize biaryl compounds.

Application Note & Protocol

Topic: Strategic Synthesis of Biaryl Scaffolds Utilizing 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceutical agents, agrochemicals, and organic electronics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, celebrated for its operational simplicity, broad functional group tolerance, and the general stability of its organoboron reagents.[3][4] This reaction's impact was recognized with the 2010 Nobel Prize in Chemistry.[3]

Within the vast arsenal of available reagents, highly functionalized boronic acids such as This compound offer a direct pathway to introduce complex, multi-functional fragments into target molecules. The specific substitution pattern of this reagent—featuring chloro-substituents that can serve as handles for further diversification and a cyclopropylmethoxy group that can enhance metabolic stability or modulate lipophilicity—makes it a valuable building block for drug discovery programs.

This guide provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for the effective use of this compound in Suzuki-Miyaura coupling reactions.

Reagent Profile: this compound

-

Structure:

-

IUPAC Name: [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid

-

Molecular Formula: C₁₀H₁₁BCl₂O₃

-

Molecular Weight: 260.91 g/mol

-

-

Key Structural Features & Significance:

-

Dichlorinated Phenyl Ring: The two chlorine atoms provide steric and electronic influence. The ortho-chloro substituent, in particular, can be considered sterically hindering, which necessitates careful selection of catalytic systems to achieve high efficiency.[5][6]

-

Cyclopropylmethoxy Group: This ether linkage is often incorporated into drug candidates to improve metabolic stability by blocking potential sites of oxidative metabolism. The cyclopropyl ring can also favorably influence binding affinity and pharmacokinetic properties.

-

Boronic Acid Moiety: This functional group is the active component in the Suzuki-Miyaura coupling. While generally stable, boronic acids can be susceptible to decomposition pathways like protodeboronation, especially under harsh basic conditions.[7]

-

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-defined catalytic cycle.[4][8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[8][9] The reactivity order of the halide is typically I > Br > OTf >> Cl.[10]

-

Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) center, displacing the halide.[11][13]

-

Reductive Elimination: The final step involves the two organic fragments (R¹ and R²) coupling together and detaching from the palladium center, forming the desired biaryl product.[12] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Key Experimental Parameters & Optimization

The success of coupling a sterically demanding reagent like this compound hinges on the judicious selection of reaction parameters.

| Parameter | Recommendation & Rationale |

| Palladium Catalyst & Ligand | Challenge: The ortho-chloro group increases steric bulk, which can hinder the reaction. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6]Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][12] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and accelerate the reductive elimination step.[12] Pre-catalysts that are air-stable and form the active catalyst in situ are highly recommended for reproducibility. |

| Base | Role: The base is essential for activating the boronic acid for transmetalation.[11][13]Selection: The choice of base can dramatically influence yield. Inorganic bases are common. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings as they are strong enough to form the boronate complex but generally do not promote significant boronic acid decomposition.[6][14] Stronger bases like hydroxides can be used but may increase the risk of protodeboronation.[13] |

| Solvent | Requirement: The solvent must solubilize the reactants and be compatible with the reaction conditions.Selection: Aprotic polar solvents are typically used. Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF are common.[6] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |

| Temperature & Time | Optimization: Reactions are often heated (e.g., 80-110 °C) to overcome activation barriers, especially for less reactive aryl chlorides.[10] Reaction progress should be monitored (TLC, LC-MS) to determine the optimal time and avoid product degradation. Microwave irradiation can sometimes be used to shorten reaction times dramatically.[5] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of This compound with a generic aryl bromide.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Palladium catalysts are toxic and should be handled with care. Boronic acids can be harmful if swallowed.[16][17]

-

Organic solvents are flammable. Avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[18]